molecular formula C44H76O3 B13445244 Calenduladiol 3-O-Myristate

Calenduladiol 3-O-Myristate

Cat. No.: B13445244
M. Wt: 653.1 g/mol
InChI Key: IHCDDIKRSYLACI-NQQSPGLISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of Calenduladiol 3-O-Myristate typically involves the esterification of calenduladiol with myristic acid. This reaction can be carried out using various catalysts and solvents to optimize yield and purity. Common methods include the use of acid chlorides or anhydrides in the presence of a base such as pyridine .

Industrial Production Methods: : On an industrial scale, the extraction of triterpenoid esters from Calendula officinalis is often achieved through supercritical fluid extraction (SFE). This method allows for the selective extraction of non-polar and polar compounds by adjusting the pressure, temperature, and solvent composition .

Chemical Reactions Analysis

Types of Reactions: : Calenduladiol 3-O-Myristate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate and chromium trioxide. Reduction reactions often utilize hydrogen gas in the presence of a palladium catalyst. Substitution reactions can be carried out using halogenating agents such as thionyl chloride .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry: : In chemistry, Calenduladiol 3-O-Myristate is studied for its potential as a precursor in the synthesis of other bioactive compounds. Its unique structure makes it a valuable target for synthetic chemists .

Biology: : In biological research, this compound is investigated for its anti-inflammatory and antioxidant properties. Studies have shown that it can modulate various cellular pathways, making it a potential candidate for therapeutic applications .

Medicine: : In medicine, this compound is explored for its potential use in treating inflammatory conditions and skin disorders. Its ability to reduce inflammation and promote wound healing has been documented in several studies .

Industry: : In the industrial sector, this compound is used in the formulation of cosmetics and skincare products. Its natural origin and beneficial properties make it an attractive ingredient for various commercial applications .

Mechanism of Action

Molecular Targets and Pathways: : The mechanism of action of Calenduladiol 3-O-Myristate involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other triterpenoid esters such as faradiol-3-O-laurate, faradiol-3-O-palmitate, and maniladiol-3-O-myristate .

Uniqueness: : What sets Calenduladiol 3-O-Myristate apart is its specific esterification with myristic acid, which imparts unique pharmacological properties. Its efficacy in reducing inflammation and promoting skin health is particularly noteworthy .

Properties

Molecular Formula

C44H76O3

Molecular Weight

653.1 g/mol

IUPAC Name

[(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-4-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] tetradecanoate

InChI

InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(31(2)3)24-27-42(39,7)36(45)30-44(33,43)9/h32-37,39,45H,2,10-30H2,1,3-9H3/t32-,33+,34-,35+,36-,37-,39+,41-,42+,43+,44+/m0/s1

InChI Key

IHCDDIKRSYLACI-NQQSPGLISA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C(=C)C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C(=C)C)C

Origin of Product

United States

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